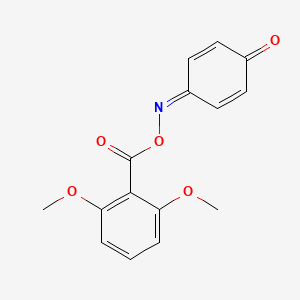![molecular formula C20H19N3OS B5873645 N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5873645.png)
N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, commonly known as MPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPTA belongs to the class of thioacetamide derivatives and is known to exhibit potent biological activity.
科学的研究の応用
MPTA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of MPTA against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. MPTA has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, MPTA has been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage.
作用機序
The exact mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cancer progression, inflammation, and neuronal damage. MPTA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer invasion and metastasis. Additionally, MPTA has been shown to inhibit the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
MPTA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that MPTA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPTA has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, MPTA has been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
MPTA has several advantages as a research tool. It exhibits potent biological activity and has been shown to be effective against a range of diseases. Additionally, MPTA is relatively easy to synthesize and purify, making it readily available for research purposes. However, MPTA also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Furthermore, the exact mechanism of action of MPTA is not fully understood, and further research is needed to elucidate its molecular targets.
将来の方向性
There are several future directions for research on MPTA. One area of interest is the development of MPTA derivatives with improved potency and selectivity. Additionally, further research is needed to elucidate the mechanism of action of MPTA and its molecular targets. Furthermore, more studies are needed to investigate the toxicity and pharmacokinetics of MPTA in vivo. Finally, MPTA has the potential to be used in combination with other therapeutic agents to enhance their efficacy and reduce side effects.
合成法
The synthesis of MPTA involves the reaction of 4-methylphenyl isothiocyanate with 4-methyl-6-phenyl-2-pyrimidinethiol in the presence of a base. The resulting product is N-(4-methylphenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide, which is purified and characterized using various spectroscopic techniques.
特性
IUPAC Name |
N-(4-methylphenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-14-8-10-17(11-9-14)22-19(24)13-25-20-21-15(2)12-18(23-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGZDFCATXHQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B5873572.png)
![9-allyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5873578.png)
![N-[2-(butyrylamino)phenyl]-3-chlorobenzamide](/img/structure/B5873582.png)
![4-chloro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5873587.png)
![3,4-dimethyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5873589.png)





![1-[4-amino-2-(4-chlorophenyl)-6-methyl-5-pyrimidinyl]ethanone](/img/structure/B5873606.png)
![3-[hydroxy(3-nitrophenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5873614.png)
![2-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5873651.png)
